molecular formula C20H21N3O4 B7686501 3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

Cat. No.: B7686501
M. Wt: 367.4 g/mol
InChI Key: UOGKTGDHEBNEDG-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups and an oxadiazole ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with an amine derivative containing the oxadiazole ring under basic conditions, such as using triethylamine in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature to yield the desired benzamide compound .

Chemical Reactions Analysis

3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and oxadiazole groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of bacterial growth or scavenging of free radicals .

Comparison with Similar Compounds

When compared to similar compounds, 3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

3,4-dimethoxy-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-7-14(8-6-12)18-22-20(27-23-18)13(2)21-19(24)15-9-10-16(25-3)17(11-15)26-4/h5-11,13H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGKTGDHEBNEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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